2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Overview
Description
“2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide” is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The synthesis of this compound involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the addition of aromatic amines . More specific details about the chemical reactions are not available in the search results.Physical and Chemical Properties Analysis
The compound is a pale yellow crystal . It has a melting point of 159-161 °C . The molecular formula is C15H10Cl3NO2 and the molecular weight is 342.6 .Scientific Research Applications
Potential as Pesticides
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide, have been studied for their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting their potential application in agricultural pest control (Olszewska et al., 2008).
Structural and Conformational Analysis
The structure and conformation of similar acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been investigated. These studies provide insights into the molecular geometry and stability of these compounds, which are crucial for understanding their chemical behavior (Ishmaeva et al., 2015).
Antibacterial Activities
Research on N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives, related to the chemical structure of this compound, demonstrates potential antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibacterial agents (Juddhawala et al., 2011).
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-8-14(19)18-11-3-1-2-4-13(11)20-12-6-5-9(16)7-10(12)17/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVXDMJPLZPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379026 | |
Record name | 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219314-77-9 | |
Record name | 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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